3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a dihydrochromene ring, and a carboxylic acid functional group
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that the compound contains a fluoren-9-ylmethoxycarbonyl (fmoc) group . Fmoc groups are often used in peptide synthesis, suggesting that this compound may interact with its targets through peptide-related mechanisms .
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Given the presence of the fmoc group, it is possible that this compound could be involved in pathways related to peptide synthesis or modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino acid with the Fmoc group, followed by cyclization to form the dihydrochromene ring. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine: Another Fmoc-protected amino acid with similar protective properties.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: A compound with a similar Fmoc group but different side chain structure
Uniqueness
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid is unique due to the presence of the dihydrochromene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-23(28)25(13-16-7-1-6-12-22(16)31-15-25)26-24(29)30-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFSHWYRLWFJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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